6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine
Overview
Description
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06. The purity is usually 95%.
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Scientific Research Applications
Efficient Synthesis of Tetrahydro-1H-pyrrolo[2,3-c]pyridines
An efficient synthesis method using 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine has been developed for producing 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its analogues. This method involves sodium borohydride reduction followed by debenzylation, applicable for synthesizing different N6-substituted tetrahydro-1H-pyrrolo[2,3-c]pyridines (Nechayev et al., 2013).
Functionalization for Agrochemicals and Materials
Research has explored functionalizing 1H-pyrrolo[2,3-b]pyridine to create compounds for agrochemical and functional material applications. Introduction of amino groups and synthesis of podant-type compounds and polyacetylene with 1H-pyrrolo[2,3-b]pyridyl groups as pendant exhibits potential in creating functional materials with high fungicidal activity (Minakata et al., 1992).
Corrosion Inhibition
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine, a closely related compound, has been investigated for its corrosion inhibition properties on mild steel in acidic media. The study suggests potential applications in protecting metals from corrosion, enhancing material longevity in industrial settings (Bouyad et al., 2017).
Synthesis of Pyrrolopyridine Derivatives
The synthesis of pyrrolopyridine derivatives from this compound provides a pathway to create novel compounds with potential applications in medicinal chemistry and drug design. These derivatives have been explored for their binding and cellular assay activities, demonstrating efficacy in in vivo tumor models (Fidanze et al., 2018).
Antimicrobial and Antimycobacterial Properties
Pyrrolo[3,2-c]pyridine Mannich bases, synthesized from a pyrrolo[3,2-c]pyridine scaffold, have shown promising antimicrobial and antimycobacterial activities. These compounds exhibit significant activity against various bacterial and fungal strains, including Mycobacterium tuberculosis, indicating potential applications in addressing antimicrobial resistance (Jose et al., 2017).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
The primary target of 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis .
Mode of Action
This compound interacts with FGFRs by forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction inhibits the kinase activity of FGFRs, thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
The inhibition of FGFRs affects multiple biochemical pathways. FGFRs play a crucial role in the RAS/MAPK pathway, PI3K/AKT pathway, and PLCγ pathway . By inhibiting FGFRs, this compound can disrupt these pathways, potentially leading to reduced cell proliferation and angiogenesis .
Result of Action
The inhibition of FGFRs by this compound can lead to potent antiproliferative activity against various cancer cells . For instance, it has been shown to exhibit potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Analysis
Biochemical Properties
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3, exhibiting inhibitory activity . The compound forms hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of FGFRs, which is crucial for its inhibitory function . Additionally, this compound may interact with other proteins and enzymes, influencing various biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has demonstrated antiproliferative activity against cancer cell lines, including breast cancer 4T1 cells and Hep3B cells . The compound induces apoptosis in these cells, thereby inhibiting their growth. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly FGFRs. By forming hydrogen bonds with specific residues in the hinge region of FGFRs, the compound inhibits the kinase activity of these receptors . This inhibition leads to downstream effects on cell signaling pathways, ultimately resulting in reduced cell proliferation and increased apoptosis. Additionally, this compound may modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound can maintain its inhibitory activity against FGFRs over extended periods, although some degradation may occur . The long-term effects on cellular function include sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth in cancer models . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can affect the compound’s bioavailability, activity, and elimination from the body. Additionally, this compound may influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by factors such as its lipophilicity, molecular size, and affinity for specific cellular compartments. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, cytoplasm, or mitochondria, depending on its interactions with cellular components. The subcellular localization of this compound can influence its ability to modulate gene expression, enzyme activity, and other cellular processes.
Properties
IUPAC Name |
6-bromo-1-methylpyrrolo[3,2-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-3-2-7-8(11)4-6(9)5-10-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVYPRJZAOBBBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301266515 | |
Record name | 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301266515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086064-46-1 | |
Record name | 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086064-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301266515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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